1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]-
Description
1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- is a heterocyclic compound featuring a pyrrolopyridine core substituted at position 5 with a 4-(methylsulfonyl)phenyl group. This substitution pattern is critical in medicinal chemistry, particularly in kinase inhibitor design, where sulfonyl groups often interact with hinge regions of target enzymes .
Properties
IUPAC Name |
5-(4-methylsulfonylphenyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-19(17,18)13-4-2-10(3-5-13)12-8-11-6-7-15-14(11)16-9-12/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSFKGNJXBOFIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C3C(=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462027 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858117-29-0 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thioether Formation and Oxidation
4-Chlorophenyl methyl sulfide is oxidized to 4-(methylsulfonyl)phenyl chloride using hydrogen peroxide (H₂O₂) and sulfuric acid (H₂SO₄) in the presence of manganous sulfate (MnSO₄) as a catalyst. Typical conditions include:
Miyaura Borylation
4-Bromo-4’-(methylsulfonyl)biphenyl is converted to the boronic acid via palladium-catalyzed borylation. Conditions include:
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Catalyst : Pd(dppf)Cl₂
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Reagent : Bis(pinacolato)diboron
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Solvent : Dimethoxyethane (DME)
Preparation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The pyrrolo[2,3-b]pyridine core is brominated regioselectively at the 5-position using bromine (Br₂) or N-bromosuccinimide (NBS).
Direct Bromination
Protection Strategies
To prevent N-H interference, the pyrrole nitrogen is protected with a tosyl group:
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Reagent : p-Toluenesulfonyl chloride (TsCl)
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Conditions : NaOH (aq)/DCM bilayer with tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst.
Suzuki-Miyaura Cross-Coupling Reaction
The critical step involves coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine with 4-(methylsulfonyl)phenylboronic acid.
Reaction Conditions
Work-Up and Purification
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Acidification : 6N HCl to precipitate the product.
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Extraction : Ethyl acetate and water partitioning.
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Resin Treatment : DOWEX 50WX2-400 ion exchange resin to remove impurities.
Alternative Synthetic Routes
One-Pot Coupling and Oxidation
An alternative approach couples 5-bromo-1H-pyrrolo[2,3-b]pyridine with 4-(methylthio)phenylboronic acid, followed by oxidation to the sulfone:
Direct C-H Arylation
Emerging methods utilize palladium-catalyzed C-H activation to introduce the aryl group directly, though yields remain lower (~60%) compared to Suzuki coupling.
Analytical Characterization
The final product is verified via:
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¹H NMR : Distinct peaks for pyrrolopyridine protons (δ 6.8–8.2 ppm) and sulfone aryl group (δ 7.5–8.0 ppm).
Challenges and Limitations
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Boronic Acid Stability : 4-(Methylsulfonyl)phenylboronic acid is moisture-sensitive, requiring anhydrous conditions.
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Regioselectivity : Competing bromination at the 3-position necessitates protective groups.
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Catalyst Cost : Pd-based catalysts increase production costs, prompting research into nickel alternatives.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1H-Pyrrolo[2,3-b]pyridine derivatives have been extensively studied for their role as FGFR inhibitors. FGFRs are critical in various cellular processes such as proliferation, differentiation, and survival. The inhibition of these receptors can lead to:
- Cancer Therapy : Targeting tumors with aberrant FGFR signaling pathways. Studies indicate that compounds like 1H-Pyrrolo[2,3-b]pyridine can significantly reduce tumor growth and promote apoptosis in cancer cells .
Biological Studies
Research has shown that this compound exhibits potent inhibitory effects on FGFR-mediated signaling pathways:
- Mechanism of Action : The compound disrupts FGFR signaling by preventing receptor dimerization and autophosphorylation, which are essential for activating downstream signaling cascades such as RAS-MEK-ERK and PI3K-Akt . This disruption is crucial for controlling cell proliferation and survival in cancerous tissues.
Comparative Studies
Comparative analyses with other FGFR inhibitors such as AZD4547 and Erdafitinib have demonstrated that 1H-Pyrrolo[2,3-b]pyridine may offer unique advantages:
| Compound Name | Mechanism | Selectivity | Notable Effects |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | FGFR Inhibition | High for specific isoforms | Reduced tumor growth |
| AZD4547 | FGFR Inhibition | Broad spectrum | Effective in various cancers |
| Erdafitinib | FGFR Inhibition | Moderate | Approved for bladder cancer |
Case Study 1: Cancer Cell Lines
A study investigated the effects of 1H-Pyrrolo[2,3-b]pyridine on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations. The study concluded that this compound could serve as a lead structure for developing new anti-cancer drugs .
Case Study 2: In Vivo Models
In vivo studies using mouse models demonstrated that treatment with 1H-Pyrrolo[2,3-b]pyridine resulted in decreased tumor volume compared to control groups. These findings support its potential application in clinical settings for treating cancers associated with FGFR dysregulation .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- involves the inhibition of FGFR signaling pathways. FGFRs are tyrosine kinase receptors that, upon binding to fibroblast growth factors, undergo dimerization and autophosphorylation. This activation triggers downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are crucial for cell proliferation and survival. By inhibiting FGFR, the compound can disrupt these pathways, leading to reduced tumor growth and increased apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects at Position 5
The 5-position substituent significantly influences electronic properties, solubility, and biological activity. Key analogues include:
Key Observations :
- Electronic Effects : The methylsulfonyl group in the target compound increases polarity compared to EDGs (e.g., methoxy, methyl) or moderately lipophilic EWGs (e.g., trifluoromethyl). This may improve target binding but reduce membrane permeability .
- Synthetic Yields : Substituents with EWGs (e.g., trifluoromethyl in 6c) achieve high yields (~87%) via Suzuki-Miyaura coupling, suggesting compatibility with the reaction conditions. The target compound’s methylsulfonyl group may similarly allow efficient synthesis .
Structural and Functional Variations
Role of Sulfonyl Group Placement
- Target Compound : The 4-(methylsulfonyl)phenyl group at position 5 positions the sulfonyl moiety away from the core, allowing spatial flexibility for interactions (e.g., with kinase hinge regions) .
- N1-Sulfonyl Analogues (e.g., CAS 1031481-90-9 ) : Sulfonyl groups directly on the pyrrolo nitrogen may sterically hinder interactions or alter electronic distribution compared to the target compound.
Hybrid Structures with Additional Moieties
- Pemigatinib Fragment (CAS 2382664-60-8 ) : Combines a sulfonyl group with morpholinylmethyl and chloro substituents. The molecular weight (419.88) and complexity suggest tailored pharmacokinetics, contrasting with the simpler target compound.
- Pyrimidine Hybrids (e.g., CAS 1089283-49-7 ) : Incorporate methylsulfonyl-piperazinyl groups, highlighting the sulfonyl group’s versatility in diverse scaffolds.
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]- is notable for its potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 273.35 g/mol. The structure features a pyrrolo[2,3-b]pyridine core substituted with a methylsulfonyl group and a phenyl ring, which significantly influences its biological properties.
Antitumor Activity
1H-Pyrrolo[2,3-b]pyridine derivatives have been evaluated for their antitumor properties. Research indicates that these compounds can inhibit tumor cell proliferation through various mechanisms:
- Inhibition of Kinases : Some studies suggest that these derivatives act as inhibitors of specific kinases involved in cancer progression. For instance, compounds targeting SGK-1 kinase have shown promise in treating cancers associated with aberrant SGK-1 activity .
- Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in cancer cells, leading to increased apoptosis.
Antiviral and Antimycobacterial Properties
Research has demonstrated that pyrrolo[2,3-b]pyridine compounds exhibit antiviral activity against viruses such as HIV-1 and respiratory syncytial virus (RSV). The structure-activity relationship studies indicated that modifications at the 4-position of the pyrrolopyridine scaffold enhance antiviral efficacy . Furthermore, these compounds showed promising results against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Neuroprotective Effects
Pyrrolo[2,3-b]pyridine derivatives have also been investigated for their neuroprotective effects. Studies indicate that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties, making them candidates for treating neurodegenerative diseases .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor effects of a series of pyrrolo[2,3-b]pyridine derivatives on human colon cancer cell lines. Results showed that specific substitutions on the pyridine ring significantly enhanced cytotoxicity against HCT-15 cells. The most potent compound exhibited an IC50 value of 0.5 µM.
Study 2: Antiviral Activity
In vitro assays demonstrated that selected derivatives inhibited HIV-1 replication with EC50 values below 10 µM. The presence of electron-withdrawing groups on the phenyl ring was found to be crucial for enhancing antiviral activity.
Structure-Activity Relationship (SAR)
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is closely related to their chemical structure. Key findings from SAR studies include:
- Substitution Patterns : The position and nature of substituents on the pyrrolopyridine scaffold significantly affect biological potency.
- Electronic Effects : Electron-withdrawing groups (e.g., methylsulfonyl) enhance activity against various targets by stabilizing reactive intermediates during interactions with biological macromolecules.
Summary Table of Biological Activities
| Activity Type | Mechanism of Action | Efficacy |
|---|---|---|
| Antitumor | Kinase inhibition, cell cycle arrest | IC50 < 0.5 µM |
| Antiviral | Inhibition of viral replication | EC50 < 10 µM |
| Antimycobacterial | Disruption of mycobacterial metabolism | Active against Mtb |
| Neuroprotective | Modulation of neurotransmitters | Significant effects observed |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-[4-(methylsulfonyl)phenyl]-1H-pyrrolo[2,3-b]pyridine derivatives?
- Methodology : Multi-step synthesis typically involves cyclization reactions, N1-alkylation/sulfonylation, and functional group modifications. Key steps include:
- N1-Alkylation : Use KOH and tetrabutylammonium bisulfate (Bu4N⁺HSO₄⁻) in acetone with alkyl/benzyl halides to introduce sulfonyl or aryl groups at the N1 position .
- Substituent Introduction : Suzuki-Miyaura coupling or halogenation at positions 3, 4, or 5 for diversification .
- Condition Optimization : Control temperature (e.g., 0°C to room temperature for methylation) and solvent systems (THF, dioxane) to improve yield and purity .
- Analytical Validation : Confirm structure and purity via ¹H/¹³C NMR, mass spectrometry, and HPLC (≥95% purity) .
Q. What analytical techniques are critical for characterizing pyrrolo[2,3-b]pyridine derivatives?
- Key Methods :
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming regioselectivity of substitutions (e.g., methylsulfonylphenyl at position 5) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation for structure-activity relationship (SAR) studies .
Q. What is the primary mechanism of action for this compound class in cancer research?
- Mechanism : Acts as a fibroblast growth factor receptor (FGFR) inhibitor by binding to the ATP pocket of FGFR1–3 (IC₅₀ = 7–25 nM). The 5-[4-(methylsulfonyl)phenyl] group forms hydrogen bonds with hinge-region residues (e.g., G485), while the pyrrolopyridine core stabilizes hydrophobic interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of more potent FGFR inhibitors?
- Strategies :
- Position 5 Modifications : Introduce hydrogen bond acceptors (e.g., sulfonyl, carbonyl) to enhance interactions with FGFR’s G485 .
- Position 3/4 Substitutions : Halogens (Cl, F) or electron-withdrawing groups improve kinase selectivity and metabolic stability .
- N1-Sulfonamide Variations : Bulky aryl groups (e.g., morpholinylmethyl) optimize hydrophobic pocket occupancy .
Q. What experimental models resolve discrepancies in reported biological activities across studies?
- Approach :
- In Vitro Consistency : Standardize assays (e.g., MTT for proliferation, Annexin V for apoptosis) using isogenic cell lines (e.g., 4T1 breast cancer) .
- Selectivity Profiling : Test against FGFR1–4 and off-target kinases (e.g., VEGFR, PDGFR) to clarify isoform specificity .
- In Vivo Validation : Use xenograft models to correlate in vitro potency with tumor suppression and pharmacokinetics (e.g., oral bioavailability) .
Q. How can researchers address metabolic instability in pyrrolo[2,3-b]pyridine derivatives?
- Solutions :
- Prodrug Design : Mask polar groups (e.g., sulfonyl) with ester or amide linkers to enhance permeability .
- CYP450 Inhibition Assays : Identify metabolic hotspots via liver microsome studies and introduce fluorine or deuterium to block oxidation .
Data Contradiction Analysis
Q. Why do some derivatives show FGFR4 inhibition while others are selective for FGFR1–3?
- Analysis : FGFR4’s distinct ATP-binding pocket (e.g., V550 vs. G485 in FGFR1) reduces affinity for derivatives lacking flexible substituents. Computational modeling reveals steric clashes with bulkier N1 groups (e.g., tris(1-methylethyl)silyl) .
- Resolution : Prioritize derivatives with smaller N1 substituents (e.g., methyl) and position 5 hydrogen bond donors for FGFR4 activity .
Q. How do conflicting reports on cytotoxicity in non-cancerous cells impact therapeutic potential?
- Mitigation :
- Selectivity Index (SI) : Calculate IC₅₀ ratios between cancerous (e.g., 4T1) and normal cells (e.g., HEK293). SI >10 indicates favorable safety .
- Off-Target Screening : Use phosphoproteomics to identify unintended kinase interactions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
